molecular formula C8H7ClFNO2 B8487172 N-(3-Chloro-5-fluoro-phenyl)-N-hydroxy-acetamide

N-(3-Chloro-5-fluoro-phenyl)-N-hydroxy-acetamide

Cat. No. B8487172
M. Wt: 203.60 g/mol
InChI Key: IZLDPJMETOHHJB-UHFFFAOYSA-N
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Patent
US09334271B2

Procedure details

N-(3-Chloro-5-fluoro-phenyl)-N-hydroxy-acetamide (200 mg, 982 μmol) was dissolved in vinyl acetate (1.81 mL, 19.6 mmol), and Li2PdCl4 (25.7 mg, 98 μmol) was added. The reaction mixture was stirred for 3 hr at 60° C. The reaction mixture was diluted with EtOAc and brine; the organic layer was separated and concentrated under reduced pressure to give a solid, which was dissolved in 8 mL of MeOH. 1N aqueous NaOH (1.89 mL, 1.89 mmol) was added, and the reaction was stirred for two hours at room temperature. The reaction mixture was quenched by addition of 2 N aqueous HCl (0.95 mL, 1.9 mmol), followed by addition of 300 mg of Na2CO3. After addition of 50 mL of EtOAc, the organic layers were separated, dried over Na2SO4, filtered, and concentrated. The residue was purified by column chromatography (12 g SiO2; EtOAc/heptane in a gradient from 0/100 to 1/4) to yield the title compound as a liquid (72 mg, 45% over 2 steps). 1H-NMR (DMSO-d6): 11.52 (brs, 1H), 7.45 (d, 1H), 7.20 (d, 1H), 7.05 (d, 1H), 6.45 (d, 1H).
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
1.81 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Li2PdCl4
Quantity
25.7 mg
Type
reactant
Reaction Step Three
Name
Quantity
1.89 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.95 mL
Type
reactant
Reaction Step Five
Quantity
300 mg
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
8 mL
Type
solvent
Reaction Step Eight
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N:9](O)[C:10](=O)[CH3:11])[CH:5]=[C:6]([F:8])[CH:7]=1.C(OC=C)(=O)C.[OH-].[Na+].Cl.C([O-])([O-])=O.[Na+].[Na+]>CCOC(C)=O.[Cl-].[Na+].O.CO>[Cl:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]2[C:3]=1[CH:11]=[CH:10][NH:9]2 |f:2.3,5.6.7,9.10.11|

Inputs

Step One
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)F)N(C(C)=O)O
Name
Quantity
1.81 mL
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Li2PdCl4
Quantity
25.7 mg
Type
reactant
Smiles
Step Four
Name
Quantity
1.89 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0.95 mL
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
300 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Cl-].[Na+].O
Step Eight
Name
Quantity
8 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hr at 60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid, which
STIRRING
Type
STIRRING
Details
the reaction was stirred for two hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (12 g SiO2

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C2C=CNC2=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 72 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.